molecular formula C11H14N2O B1294830 Benzoic acid, (2-methylpropylidene)hydrazide CAS No. 63494-84-8

Benzoic acid, (2-methylpropylidene)hydrazide

Cat. No.: B1294830
CAS No.: 63494-84-8
M. Wt: 190.24 g/mol
InChI Key: ISSKOELQNRHIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of hydrazone derivatives, such as “Benzoic acid, (2-methylpropylidene)hydrazide”, involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The chemical process adopted for synthesizing these derivatives was using phthalic anhydride and Dichlorobenzene dissolved in Nitro benzene in the presence of Aluminum trichloride .


Chemical Reactions Analysis

The reactions of “this compound” with myeloperoxidase have been studied . The reaction is accelerated by the hydrogen ion concentration due to the involvement of the prior protonation equilibria of both catalyst and the hydrazide .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Hydrazide-hydrazone derivatives, related to the compound of interest, have been widely studied for their bioactivity, including antibacterial, antitubercular, and antifungal properties. These compounds are synthesized and evaluated for various biological activities, with many showing promise as antimicrobial agents. This highlights their potential for developing new treatments against infectious diseases (Popiołek, 2016; Popiołek, 2021).

Food and Feed Additives

Benzoic acid, closely related to the target compound, is utilized as an antibacterial and antifungal preservative in foods and feeds. Studies indicate that appropriate levels of benzoic acid can enhance gut functions, including digestion, absorption, and the gut barrier, by regulating enzyme activity, redox status, immunity, and microbiota. This suggests that derivatives of benzoic acid may also influence gut health and function (Mao et al., 2019).

Pharmacokinetics and Toxicity

Research on benzoic acid derivatives provides insights into their pharmacokinetic behaviors and potential toxicities. For instance, physiologically based pharmacokinetic (PBPK) models for benzoic acid across different species offer a foundation for understanding the metabolic and dosimetric variations, which could be applied to study the pharmacokinetics of similar compounds (Hoffman & Hanneman, 2017).

Safety and Hazards

While specific safety and hazard information for “Benzoic acid, (2-methylpropylidene)hydrazide” is not available, benzoic acid, a related compound, is known to cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled .

Biochemical Analysis

Biochemical Properties

Benzoic acid, (2-methylpropylidene)hydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as peroxisome proliferator-activated receptors (PPARγ), which are involved in glucose and lipid homeostasis Additionally, this compound has shown antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to modulate the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . The compound’s interaction with PPARγ also suggests its role in regulating cell signaling pathways related to glucose and lipid metabolism. Furthermore, its antibacterial properties indicate potential effects on bacterial cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to PPARγ, acting as an agonist and modulating its activity . This interaction leads to the activation of downstream signaling pathways that regulate glucose and lipid metabolism. Additionally, the antibacterial activity of this compound is attributed to its ability to inhibit bacterial enzymes and disrupt cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that the compound maintains its biological activity over extended periods, while in vivo studies are needed to further elucidate its long-term effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit beneficial effects on metabolic parameters without significant toxicity . High doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose and lipid metabolism. It interacts with enzymes such as PPARγ, which play a crucial role in regulating these pathways The compound’s ability to modulate metabolic flux and metabolite levels suggests its potential as a therapeutic agent for metabolic disorders

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is likely to be transported across cell membranes via specific transporters, and its distribution within tissues may be affected by binding to plasma proteins . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Properties

IUPAC Name

N-(2-methylpropylideneamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9(2)8-12-13-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSKOELQNRHIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=NNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63494-84-8
Record name Benzoic acid, 2-(2-methylpropylidene)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63494-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(2-methylpropylidene)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063494848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(2-methylpropylidene)hydrazide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (isobutylidene)benzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.413
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.